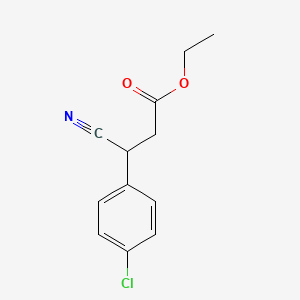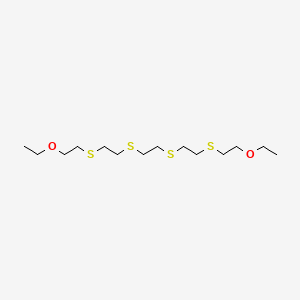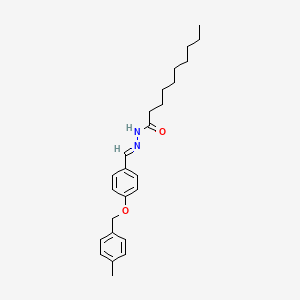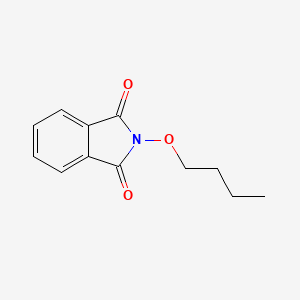![molecular formula C17H18N2O4S B12006495 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate is an organic compound that features a benzenesulfonate group attached to a phenyl ring, which is further connected to an isobutyrylhydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate typically involves the reaction of 4-formylphenyl benzenesulfonate with isobutyrylhydrazine under specific conditions. The reaction is usually carried out in an ethanol solvent at room temperature, allowing the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl benzenesulfonates.
Scientific Research Applications
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its inhibitory effects on specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate involves its interaction with molecular targets through the formation of hydrogen bonds and other non-covalent interactions. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antibacterial or antifungal agent.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-(pyrazine-2-carbonyl)hydrazineylidene)methyl]phenyl benzenesulfonate
- 4-[(E)-(((Z)-amino(pyrazin-2-yl)methylene)hydrazineylidene)methyl]phenyl benzenesulfonate
Uniqueness
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate is unique due to its specific hydrazone linkage and the presence of the isobutyrylhydrazono group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[4-[(E)-(2-methylpropanoylhydrazinylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C17H18N2O4S/c1-13(2)17(20)19-18-12-14-8-10-15(11-9-14)23-24(21,22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
YIPHXXJNZRKAAH-LDADJPATSA-N |
Isomeric SMILES |
CC(C)C(=O)N/N=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)NN=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)



![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)
![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)


![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)


![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)
![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)

